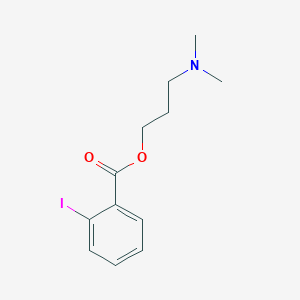

3-(Dimethylamino)propyl 2-iodobenzoate

Description

3-(Dimethylamino)propyl 2-iodobenzoate is an ester derivative combining a dimethylaminopropyl chain with a 2-iodobenzoic acid moiety. The dimethylaminopropyl group is a common motif in bioactive molecules, often influencing solubility and intermolecular interactions due to its basic tertiary amine . This compound’s synthesis likely follows esterification protocols similar to those reported for related dimethylaminopropyl esters, which exhibit high yields (82–92%) in optimized conditions .

Properties

Molecular Formula |

C12H16INO2 |

|---|---|

Molecular Weight |

333.16 g/mol |

IUPAC Name |

3-(dimethylamino)propyl 2-iodobenzoate |

InChI |

InChI=1S/C12H16INO2/c1-14(2)8-5-9-16-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,5,8-9H2,1-2H3 |

InChI Key |

XAYCFSGUBJCCJC-UHFFFAOYSA-N |

SMILES |

CN(C)CCCOC(=O)C1=CC=CC=C1I |

Canonical SMILES |

CN(C)CCCOC(=O)C1=CC=CC=C1I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences between 3-(dimethylamino)propyl 2-iodobenzoate and analogs lie in the substituents on the benzoate ring and overall molecular complexity. Below is a comparative analysis:

*Estimated based on substitution of methyl (15 g/mol) with iodine (127 g/mol) in the methylbenzoate analog .

- Iodo vs. Methyl Substituents : The iodine atom increases molar mass by ~112 g/mol compared to the methyl analog, likely reducing solubility in polar solvents but enhancing stability in hydrophobic environments. The iodine’s electronegativity and larger atomic radius may also facilitate nucleophilic substitution reactions or halogen bonding in biological targets .

- In contrast, this compound is a simpler ester, favoring ease of synthesis and tunability.

Pharmacological Considerations

Phenothiazine derivatives like Pipothiazine palmitate () share dimethylamino groups but differ significantly in core structure. Their neuroleptic activity arises from dopamine receptor antagonism, whereas dimethylaminopropyl esters may target distinct pathways. The iodine substituent’s role in pharmacokinetics (e.g., blood-brain barrier penetration) remains speculative but merits investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.